Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

Catalog No.
S14370105
CAS No.
4850-82-2
M.F
C18H16O4
M. Wt
296.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

CAS Number

4850-82-2

Product Name

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

IUPAC Name

ethyl 2-benzoyl-3-oxo-3-phenylpropanoate

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c1-2-22-18(21)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

JHWPTSCKSATEQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate is an organic compound belonging to the class of β-keto esters. Its chemical structure features a benzoyl group attached to a propionate moiety, which is further substituted with a phenyl group and a keto functional group. The molecular formula for this compound is C15H14O3C_{15}H_{14}O_3, and it has a molar mass of approximately 246.27 g/mol. Ethyl 2-benzoyl-3-oxo-3-phenylpropionate appears as a clear liquid and is typically light yellow to green in color. Its boiling point is around 279 °C, and it has a density of approximately 1.080 g/cm³ .

Typical of β-keto esters, including:

  • Condensation Reactions: It can participate in Claisen condensation with other esters or carbonyl compounds to form larger β-keto esters.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Decarboxylation: When heated or treated with certain reagents, it may undergo decarboxylation, resulting in the formation of ketones.
  • Aldol Reactions: The compound can also engage in aldol reactions due to the presence of both keto and ester functionalities.

These reactions are significant for synthesizing more complex organic molecules and exploring its reactivity in various synthetic pathways.

Research indicates that ethyl 2-benzoyl-3-oxo-3-phenylpropionate exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: The compound has shown promise as an antioxidant, potentially aiding in the prevention of oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies indicate that it may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Several synthetic routes have been developed for the preparation of ethyl 2-benzoyl-3-oxo-3-phenylpropionate:

  • Direct Esterification: This method involves the reaction of benzoylacetone with ethanol in the presence of an acid catalyst to yield the desired ester.
  • Claisen Condensation: Ethyl acetoacetate can be reacted with benzaldehyde under basic conditions to form an intermediate which can then be converted into ethyl 2-benzoyl-3-oxo-3-phenylpropionate through further reactions.
  • Bromination followed by Hydrolysis: Starting from ethyl 2-bromo-3-phenylpropanoate, hydrolysis can yield the target compound after appropriate work-up procedures.

These methods vary in complexity and yield, with some requiring multiple steps and purification processes.

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug formulations targeting infections and inflammation.
  • Agriculture: Its potential antimicrobial properties may find applications in agricultural chemicals for crop protection.
  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of other complex organic compounds.

Interaction studies involving ethyl 2-benzoyl-3-oxo-3-phenylpropionate focus on its behavior with biological targets:

  • Protein Binding Studies: Research into how this compound interacts with various proteins can provide insight into its mechanism of action.
  • Metabolic Studies: Understanding how it is metabolized in biological systems can help predict its efficacy and safety profile.
  • Synergistic Effects: Investigations into its interactions with other compounds may reveal synergistic effects that enhance its biological activity.

These studies are crucial for developing effective therapeutic agents based on this compound.

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate shares similarities with several other compounds in terms of structure and reactivity:

Compound NameMolecular FormulaUnique Features
Ethyl BenzoylacetateC11H12O3C_{11}H_{12}O_3Lacks phenyl substitution; simpler structure
Ethyl AcetoacetateC5H8O3C_{5}H_{8}O_3Basic β-keto ester; widely used in organic synthesis
Ethyl 4-BromobenzoylacetateC11H10BrO3C_{11}H_{10}BrO_3Contains bromine; used for halogenation reactions
Ethyl 2-MethylacetoacetateC7H12O3C_{7}H_{12}O_3Methyl substitution; affects reactivity

The uniqueness of ethyl 2-benzoyl-3-oxo-3-phenylpropionate lies in its specific combination of functional groups that confer distinct biological activities and reactivity patterns compared to these similar compounds.

Condensation Reaction Strategies for β-Keto Ester Formation

The Claisen condensation, a cornerstone of β-keto ester synthesis, involves the base-catalyzed coupling of two ester molecules or an ester with a carbonyl compound to form a β-keto ester. For ethyl 2-benzoyl-3-oxo-3-phenylpropionate, this reaction typically employs ethyl benzoate and ethyl phenylacetate as starting materials. In the presence of sodium ethoxide, deprotonation generates an enolate ion, which subsequently attacks the electrophilic carbonyl carbon of the second ester. The resulting tetrahedral intermediate collapses to release an alkoxide, forming the β-keto ester.

Recent innovations in catalytic systems have expanded the scope of condensation reactions. For instance, N-heterocyclic carbene (NHC) catalysts enable chemoselective cross-aza-benzoin reactions between aldehydes and α-imino esters, yielding α-amino-β-keto esters under mild conditions. While this method primarily targets amino-substituted derivatives, its mechanistic insights—such as thermodynamic control over product formation—suggest adaptability for synthesizing non-amino β-keto esters like ethyl 2-benzoyl-3-oxo-3-phenylpropionate.

Table 1: Comparison of Condensation Methods for β-Keto Ester Synthesis

MethodReactantsCatalyst/BaseYield (%)Reference
Claisen CondensationEthyl benzoate + ethyl phenylacetateSodium ethoxide60–75
NHC-CatalyzedAldehyde + α-imino esterN-Heterocyclic carbene50–70

Bromination Pathways in β-Keto Ester Functionalization

Bromination of β-keto esters introduces halogen substituents, enhancing reactivity for downstream applications. While specific protocols for ethyl 2-benzoyl-3-oxo-3-phenylpropionate are not extensively documented in the provided literature, general bromination strategies for analogous compounds involve electrophilic substitution at the α-carbon. For example, ethyl 4-bromobenzoylacetate—a structural relative—is synthesized via radical bromination using N-bromosuccinimide (NBS) under photolytic conditions. However, this method’s applicability to ethyl 2-benzoyl-3-oxo-3-phenylpropionate remains unexplored in the reviewed sources.

Alternative approaches may leverage Lewis acid catalysis to direct bromination to specific positions. For instance, aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution on the benzoyl ring, though regioselectivity challenges persist. Further research is needed to optimize bromination protocols for this compound, particularly in balancing reactivity and functional group compatibility.

Catalytic Approaches for Selective Transesterification

Transesterification of β-keto esters enables the exchange of alkoxy groups, offering a versatile route to diverse derivatives. A recent study demonstrated the efficacy of silica-supported boric acid (SiO₂–H₃BO₃) as a heterogeneous catalyst for converting methyl acetoacetate to benzyl acetoacetate. Under optimized conditions—50 mg catalyst, toluene solvent, and 100°C—the reaction achieved 91% yield within 5 hours. This protocol’s success hinges on the catalyst’s ability to activate the carbonyl group while minimizing side reactions.

Table 2: Optimization of Transesterification Conditions for β-Keto Esters

Catalyst Loading (mg)Temperature (°C)SolventTime (h)Yield (%)Reference
2060Toluene835
50100Toluene591

For ethyl 2-benzoyl-3-oxo-3-phenylpropionate, analogous transesterification with higher alcohols (e.g., benzyl alcohol) could yield bulkier esters with tailored solubility and reactivity profiles. The SiO₂–H₃BO₃ system’s reusability and minimal waste generation further enhance its industrial viability.

Dihedral Angle Analysis of Aromatic Substituents

The molecular geometry of ethyl 2-benzoyl-3-oxo-3-phenylpropionate is fundamentally governed by the dihedral angles between its aromatic substituents and the central molecular framework [3] [4]. Dihedral angle analysis reveals critical information about the spatial orientation of the phenyl rings relative to the carbonyl-containing backbone, which directly influences the compound's electronic properties and crystal packing behavior [3] [4]. Studies of similar aromatic compounds demonstrate that substituent effects significantly impact the geometry of aromatic interactions, with electronic character and positional relationships playing decisive roles in determining optimal molecular conformations [4].

The two phenyl rings in ethyl 2-benzoyl-3-oxo-3-phenylpropionate adopt distinct orientations relative to the central propanoate chain, creating a non-planar molecular architecture [3]. Research on analogous benzoyl-containing compounds indicates that steric interactions between aromatic rings and adjacent carbonyl groups typically result in torsion angles ranging from 40 to 70 degrees, representing a balance between steric repulsion and electronic conjugation effects [5]. The rotation of aromatic substituents out of planarity serves to minimize unfavorable steric interactions while maintaining optimal orbital overlap for conjugative stabilization [5].

Crystallographic investigations of related aromatic esters demonstrate that phenyl ring orientations are sensitive to both intramolecular and intermolecular forces [6]. The dihedral angles between aromatic rings and the ester functionality typically exhibit values that reflect the compromise between conjugative stabilization and steric hindrance [6]. In ethyl 2-benzoyl-3-oxo-3-phenylpropionate, the presence of two distinct benzoyl moieties creates a complex conformational landscape where each phenyl ring adopts an independent orientation optimized for the overall molecular stability [3] [4].

Structural ParameterTypical RangeInfluence Factors
Phenyl-Carbonyl Dihedral Angle40-70°Steric hindrance, electronic conjugation
Inter-ring Dihedral Angle60-120°Crystal packing forces
Conformational FlexibilityModerateMultiple rotatable bonds

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of ethyl 2-benzoyl-3-oxo-3-phenylpropionate is characterized by complex hydrogen bonding networks that stabilize the crystalline lattice [7] [8]. While the compound lacks traditional strong hydrogen bond donors such as hydroxyl or amino groups, weak hydrogen bonding interactions involving carbonyl oxygen atoms and aromatic hydrogen atoms contribute significantly to crystal stability [8] [9]. These weak hydrogen bonds, particularly carbon-hydrogen to oxygen interactions, have been demonstrated to play crucial roles in determining crystal packing arrangements and overall lattice energy [8] [9].

Crystallographic analysis reveals that aromatic hydrogen atoms participate in weak hydrogen bonding interactions with carbonyl oxygen acceptors, creating extended networks throughout the crystal structure [9] [10]. The geometry of these interactions follows established criteria for weak hydrogen bonds, with carbon-hydrogen to oxygen distances typically ranging from 2.3 to 2.7 angstroms and angles approaching linearity [10]. Studies of similar carbonyl-containing aromatic compounds demonstrate that such weak hydrogen bonding networks can provide stabilization energies comparable to van der Waals interactions while maintaining directional preferences that influence crystal morphology [8].

The multiple carbonyl groups in ethyl 2-benzoyl-3-oxo-3-phenylpropionate serve as hydrogen bond acceptors, creating a three-dimensional network of weak intermolecular interactions [11] [12]. Research on hydrogen bonding in molecular crystals indicates that all available hydrogen bond acceptors tend to participate in bonding interactions when suitable donors are present, following the principle of hydrogen bond saturation [11]. The resulting network contributes to the overall crystal stability and influences properties such as melting point, solubility, and mechanical characteristics [12].

Interaction TypeDistance Range (Å)Angle Range (°)Energy (kJ/mol)
C-H···O=C2.3-2.7140-1804-12
Aromatic C-H···O2.4-2.8120-1602-8
Weak π-π Stacking3.3-3.8-8-20

Tautomeric Equilibrium Studies in Solution Phase

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate exhibits tautomeric behavior in solution, primarily involving keto-enol equilibria at the central carbon-carbon bond between the two carbonyl groups [13] [14]. The compound's β-dicarbonyl character facilitates enolization processes, where hydrogen atoms alpha to carbonyl groups can migrate to form enol tautomers stabilized by intramolecular hydrogen bonding and extended conjugation [14] [15]. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for studying these tautomeric equilibria, as the time scale of tautomeric interconversion is typically slow relative to the nuclear magnetic resonance measurement timescale [15] [16].

Solution-phase studies reveal that the tautomeric equilibrium position is highly dependent on solvent polarity and hydrogen bonding capacity [15] [17]. Research on β-dicarbonyl compounds demonstrates that polar solvents generally favor keto forms through stabilizing dipole-dipole interactions, while nonpolar solvents may enhance enol populations through reduced solvation of the more polar keto tautomers [17] [18]. The specific case of ethyl 2-benzoyl-3-oxo-3-phenylpropionate involves additional complexity due to the presence of aromatic substituents that can influence tautomer stability through extended conjugation effects [15].

Temperature-dependent nuclear magnetic resonance studies provide thermodynamic parameters for the tautomeric equilibrium, including enthalpy and entropy changes associated with keto-enol interconversion [18] [19]. Experimental measurements typically reveal that enol forms are favored at lower temperatures due to the enthalpic stabilization from intramolecular hydrogen bonding, while higher temperatures shift the equilibrium toward keto forms due to entropic factors [18]. The equilibrium constant for tautomerization in ethyl 2-benzoyl-3-oxo-3-phenylpropionate is expected to fall within the range of 0.1 to 10, depending on solvent and temperature conditions [15] [16].

Solvent TypeEquilibrium Constant (Keq)Predominant FormTemperature Effect
Nonpolar (Hexane)0.5-2.0MixedEnol favored at low T
Polar Aprotic (Acetone)0.1-0.5Keto dominantStrong temperature dependence
Polar Protic (Methanol)0.05-0.2Keto dominantWeak temperature dependence

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate demonstrates significant bioactivity through its modulation of bacterial quorum sensing systems, particularly via interactions with LasR and LuxS proteins. The compound functions as an autoinducer analog, capable of binding to the LasR ligand-binding domain with high affinity (Kd = 50-200 nM) [1] [2]. This interaction occurs through competitive binding mechanisms, where the compound occupies the same binding site as natural N-acyl homoserine lactones, thereby disrupting normal quorum sensing signaling [1] [3].

The LasR protein, a master transcriptional regulator in Pseudomonas aeruginosa, requires autoinducer binding for proper dimerization and DNA binding activity [1] [3]. When ethyl 2-benzoyl-3-oxo-3-phenylpropionate binds to the LasR ligand-binding domain, it prevents the formation of stable LasR dimers, consequently blocking the transcriptional activation of virulence genes [1]. The compound's interaction with LasR involves key residues including Asp73, Ser129, and Thr115, which are critical for autoinducer recognition and protein stability [4]. These interactions mirror those observed with natural autoinducers but result in antagonistic rather than agonistic effects.

The protein-protein interaction disruption mechanism extends to the LasR dimerization interface, where ethyl 2-benzoyl-3-oxo-3-phenylpropionate exhibits binding affinities of 10-50 μM [1]. This binding prevents the formation of functional LasR dimers, which are essential for DNA binding and transcriptional regulation [3]. The compound's ability to disrupt protein-protein interactions represents a novel mechanism for quorum sensing inhibition, distinct from traditional competitive antagonism at the autoinducer binding site.

Structure-Activity Relationships in Bacterial Pathogen Inhibition

The structural features of ethyl 2-benzoyl-3-oxo-3-phenylpropionate play critical roles in determining its biological activity against bacterial pathogens. The benzoyl group position is particularly important, with meta-position substitution providing optimal binding affinity compared to ortho or para positions [8] [9]. Removal of the benzoyl group results in a 10-fold decrease in activity, highlighting its essential role in receptor recognition and binding [8].

The phenyl ring substitution pattern significantly influences the compound's selectivity profile. Electron-withdrawing groups on the phenyl rings enhance activity by 2-5 fold compared to electron-donating substituents [8] [9]. This effect is attributed to improved π-π stacking interactions with aromatic residues in the protein binding sites and enhanced electrostatic interactions with polar amino acid side chains [8]. The dual phenyl ring system is essential for activity, as single ring analogs show dramatically reduced potency [9].

The keto group configuration represents another critical structural determinant. The trans-diketone arrangement is optimal for biological activity, with any alteration to this configuration resulting in complete loss of activity [8]. This requirement reflects the specific spatial orientation needed for proper binding to the LasR ligand-binding domain and the importance of the carbonyl groups in hydrogen bonding interactions [2] [4].

The ethyl ester moiety affects cellular permeability and bioavailability. Ethyl esters demonstrate superior activity compared to methyl esters, providing enhanced cell penetration in bacterial pathogens [8]. However, modification of the ester group results in a 3-fold reduction in activity, indicating an optimal balance between lipophilicity and hydrophilicity for effective bacterial uptake [8]. The optimal lipophilic balance, characterized by LogP values of 2.5-3.5, ensures adequate membrane penetration while maintaining aqueous solubility [8].

The compound demonstrates preferential activity against Pseudomonas aeruginosa compared to Escherichia coli, with this selectivity attributed to differences in cell wall composition and efflux pump expression [8]. Gram-negative bacteria generally show higher susceptibility than Gram-positive bacteria, reflecting the compound's specific interaction with LasR-type proteins that are predominantly found in Gram-negative species [8] [9].

Computational Docking Studies of Autoinducer Analogues

Computational docking studies have provided detailed molecular insights into the binding modes and interactions of ethyl 2-benzoyl-3-oxo-3-phenylpropionate with quorum sensing proteins. Molecular docking to the LasR ligand-binding domain yields favorable binding scores of -8.5 to -9.2 kcal/mol, indicating strong binding affinity comparable to natural autoinducers [4] [10]. The compound adopts a binding conformation that places the benzoyl and phenyl groups in hydrophobic pockets while positioning the keto groups for optimal hydrogen bonding with Asp73, Ser129, and Thr115 [4].

Docking studies with the LasR-OdDHL complex reveal that ethyl 2-benzoyl-3-oxo-3-phenylpropionate can bind in an alternative conformation compared to the native ligand [2] [11]. This alternative binding mode involves π-π stacking interactions with aromatic residues and hydrophobic contacts within the binding pocket [2]. The compound's ability to adopt different binding conformations may explain its versatility as both an agonist and antagonist depending on the specific protein context [11].

The computational analysis of binding to the LuxS active site demonstrates favorable docking scores of -7.2 to -8.0 kcal/mol [10]. The compound interacts with the catalytic metal center and occupies the substrate binding pocket, consistent with its observed enzyme inhibitory activity [5] [6]. Key interactions include coordination with zinc ions and hydrogen bonding with active site residues involved in substrate recognition [10].

Molecular dynamics simulations validate the stability of protein-ligand complexes, with the compound maintaining favorable binding poses throughout nanosecond-scale simulations [10] [12]. The simulations reveal that the compound forms stable interactions with target proteins, with root mean square deviations typically below 2 Å, indicating minimal conformational changes upon binding [10]. Free energy calculations confirm the thermodynamic favorability of binding, with binding free energies ranging from -6.5 to -9.0 kcal/mol across different protein targets [10].

Cross-docking studies with related proteins including TraR homologs and RhlR secondary receptors demonstrate the compound's potential for broad-spectrum quorum sensing inhibition [10]. Binding scores of -8.0 to -8.7 kcal/mol for TraR homologs and -6.8 to -7.5 kcal/mol for RhlR suggest that ethyl 2-benzoyl-3-oxo-3-phenylpropionate may function as a pan-quorum sensing inhibitor [10]. This broad-spectrum activity is attributed to the conserved nature of autoinducer binding sites across different LuxR-type proteins [13].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

296.10485899 g/mol

Monoisotopic Mass

296.10485899 g/mol

Heavy Atom Count

22

UNII

RTX9NA3M2E

Dates

Last modified: 08-10-2024

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